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An In-depth Technical Guide to Deltorphin II TFA

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular and functional characteristics of Deltorphin II TFA, a potent and highly selective delta-opioid receptor agonist. The information is presented to support research and development activities in pharmacology and medicinal chemistry.

Core Molecular and Physicochemical Properties

Deltorphin II is a naturally occurring heptapeptide that demonstrates a high affinity and selectivity for the δ -opioid receptor. When complexed with Trifluoroacetic Acid (TFA), it is commonly supplied as a salt for improved stability and solubility in experimental settings.

Molecular Formula and Weight

The chemical properties of Deltorphin II and its TFA salt are fundamental to its experimental application. The molecular formula of Deltorphin II is C38H54N8O10, with a corresponding molecular weight of approximately 782.9 g/mol .[1][2] Trifluoroacetic acid has a molecular formula of C2HF3O2 and a molecular weight of about 114.02 g/mol .

The Deltorphin II TFA salt is formed by the association of the peptide with one or more molecules of TFA. For a 1:1 salt, the combined molecular formula is C40H55F3N8O12, and the molecular weight is approximately 896.91 g/mol .[2][3]



Compound	Molecular Formula	Molecular Weight (g/mol)
Deltorphin II	C38H54N8O10	782.9[1]
Trifluoroacetic Acid (TFA)	C2HF3O2	114.02
Deltorphin II TFA (1:1 Salt)	C40H55F3N8O12	896.91

Pharmacological Data

Deltorphin II exhibits a distinct pharmacological profile, characterized by its high affinity and selectivity for the δ -opioid receptor.

Parameter	Value	Receptor Type	Notes
Ki	0.0033 μΜ	δ-opioid	Demonstrates very high affinity for the delta-opioid receptor.
Ki	>1 μM	μ-opioid	Indicates low affinity for the mu-opioid receptor, contributing to its high selectivity.
Ki	>1 μM	к-opioid	Shows low affinity for the kappa-opioid receptor.
EC50	0.034 μΜ	δ-opioid	Effective concentration for 50% of maximal response in [35S]GTPyS binding assays, indicating potent G- protein activation.

Signaling Pathways of Deltorphin II

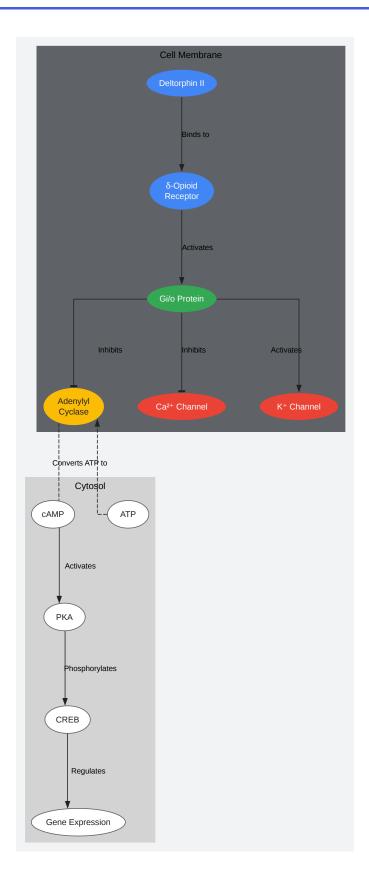


As a δ -opioid receptor agonist, Deltorphin II initiates a cascade of intracellular signaling events upon binding to its receptor, which is a G-protein coupled receptor (GPCR).

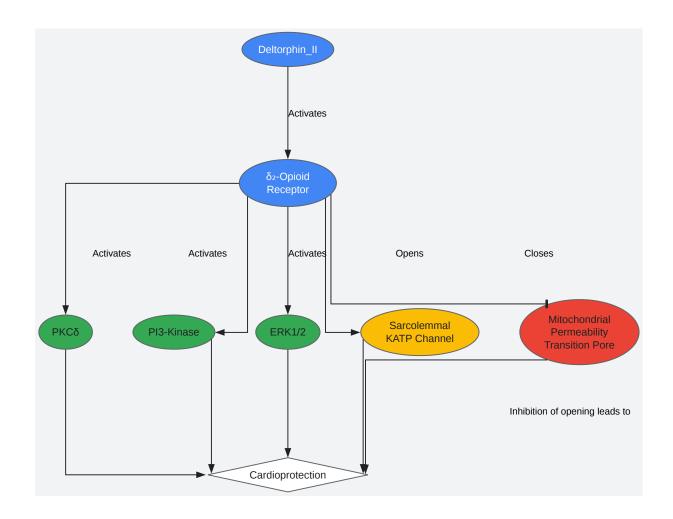
G-Protein Coupling and Downstream Effects

The activation of the δ -opioid receptor by Deltorphin II primarily involves coupling to inhibitory G-proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the $\beta\gamma$ -subunits of the dissociated G-protein can directly modulate ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.

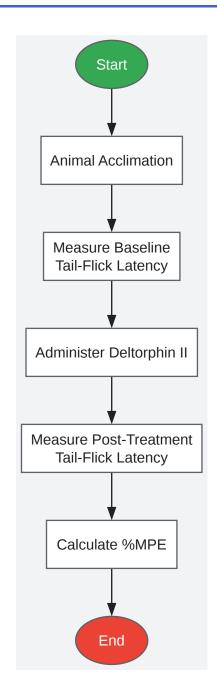












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